2-Iodopropanamide

説明

Synthesis Analysis

The synthesis of related compounds, such as 2-azaindolizines, can involve iodine-mediated oxidative desulfurization promoted cyclization, illustrating the versatility of iodine in facilitating complex molecular formations. This method has been applied to create fluorescent compounds through transition-metal-catalyzed cross-coupling reactions (Shibahara et al., 2006).

Molecular Structure Analysis

For compounds similar to 2-Iodopropanamide, detailed molecular structure analysis can be performed using X-ray diffraction alongside computational methods like DFT calculations. Such studies offer insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts, providing a comprehensive understanding of the molecule's architecture (Demir et al., 2016).

Chemical Reactions and Properties

Iodine-substituted compounds, including those related to 2-Iodopropanamide, are known for participating in various chemical reactions. For instance, the radical addition of 2-iodoalkanamide to alkenes in aqueous media has been explored for synthesizing γ-lactones, demonstrating the compound's reactivity and potential for creating valuable chemical structures (Yorimitsu et al., 2001).

Physical Properties Analysis

The physical properties of related compounds have been extensively studied, providing a foundation for understanding 2-Iodopropanamide. Investigations into water solubility, crystal form, and thermal behavior contribute to a deeper comprehension of how structural modifications impact physical characteristics (Pitre & Felder, 1980).

科学的研究の応用

Dopamine Receptor Imaging

2-Iodopropanamide has been utilized in the field of brain dopamine receptor imaging. For instance, [125I]iodosulpride, a benzamide derivative, has shown effectiveness as a selective ligand for D-2 dopamine receptors. This compound exhibits low nonspecific binding and has been used in autoradiographic studies to identify D-2 receptors not only in established dopaminergic areas but also in regions where dopamine innervation was previously unknown or controversial (Martres, Bouthenet, Salès, Sokoloff, & Schwartz, 1985). Another study using [125I]iodosulpride provided detailed mapping of dopamine D-2 receptors in the rat central nervous system (Bouthenet, Martres, Salès, & Schwartz, 1987).

Investigating Contrast Media

Iodoamide, a contrast medium, has been studied for its effects on thyroid function. Despite its extensive use in urographic and arteriographic studies, iodoamide was found not to modify serum concentrations of various thyroid hormones, in contrast to other contrast media that can affect thyroid hormone levels (Emanuele, Robuschi, Tagliaferri, d’Amato, Salvi, Gnudi, Manfredi, Tecchio, & Roti, 1982).

Melanoma Research

The ultrastructural distribution of iodobenzamide, a melanoma marker, has been explored using SIMS imaging. This research highlighted the specific affinity of iodobenzamide for melanin, with implications for the diagnosis and treatment of malignant melanoma (Guerquin-Kern, Hillion, Madelmont, Labarre, Papon, & Croisy, 2004).

Development of Imaging Agents

Research on iodinated benzamide analogs, like [125I]IBF, has been conducted to develop imaging agents for the central nervous system's D-2 dopamine receptors. These agents have shown potential for use in SPECT imaging in humans due to their stability and high target-to-nontarget ratio (Kung, Kung, Billings, Yang, Murphy, & Alavi, 1990).

Pharmaceutical Quality Control

2-Iodopropane has been identified as a potential genotoxic impurity in the synthesis of pharmaceutical substances like latanoprost. Analytical methods have been developed to control residual 2-iodopropane in pharmaceutical compounds, ensuring product safety and compliance with regulatory standards (Groman & Stolarczyk, 2010).

Safety and Hazards

作用機序

Target of Action

It is known to belong to the class of organic compounds known as primary carboxylic acid amides . These compounds typically interact with various enzymes and receptors in the body, but the exact targets for 2-Iodopropanamide remain to be identified.

Mode of Action

The mode of action of 2-Iodopropanamide is currently unknown due to the lack of research on this specific compound

Pharmacokinetics

Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

The molecular and cellular effects of 2-Iodopropanamide’s action are currently unknown

特性

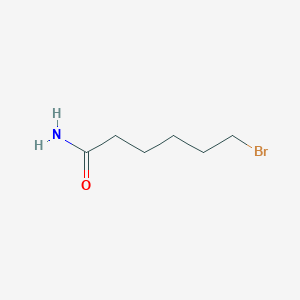

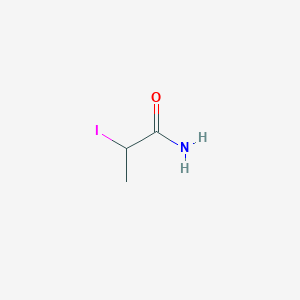

IUPAC Name |

2-iodopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6INO/c1-2(4)3(5)6/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSBEDINHRIOJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

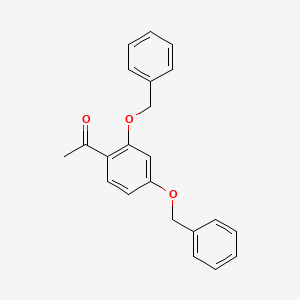

CC(C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322779 | |

| Record name | 2-iodopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodopropanamide | |

CAS RN |

19221-80-8 | |

| Record name | NSC402023 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-iodopropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2',3a',4',5',6',7'-Hexahydrospiro[cyclohexane-1,3'-indazole]](/img/structure/B1267386.png)

![3-{[(Benzyloxy)carbonyl]amino}-3-carbamoylpropanoic acid](/img/structure/B1267392.png)